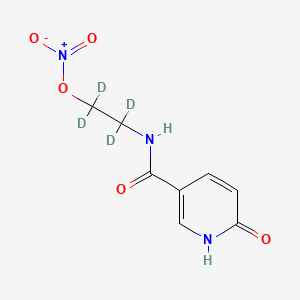
6-Hydroxy Nicorandil-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy Nicorandil-d4 is a stable isotope-labeled compound, specifically an impurity of Nicorandil. Nicorandil is known for its dual mechanism as a potassium channel activator and nitric oxide donor, primarily used in the treatment of angina . The labeled compound, this compound, is utilized in various scientific research applications due to its unique properties.
Métodos De Preparación
The preparation of 6-Hydroxy Nicorandil-d4 involves synthetic routes that typically include the incorporation of deuterium atoms into the Nicorandil structure. The synthetic process may involve multiple steps, including nitration, reduction, and hydrolysis reactions under controlled conditions. Industrial production methods often employ high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) for the isolation and purification of the compound .
Análisis De Reacciones Químicas
6-Hydroxy Nicorandil-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
6-Hydroxy Nicorandil-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Nicorandil impurities.
Biology: The compound is studied for its effects on potassium channels and nitric oxide pathways in cellular models.
Medicine: Research focuses on its potential therapeutic effects, particularly in cardiovascular diseases and neuroprotection.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy Nicorandil-d4 involves its role as a potassium channel activator and nitric oxide donor. It increases the outflow of potassium ions from cells, leading to hyperpolarization and relaxation of vascular smooth muscles. Additionally, it donates nitric oxide, which further aids in vasodilation and reduction of blood pressure. These combined effects contribute to its therapeutic potential in treating angina and other cardiovascular conditions .
Comparación Con Compuestos Similares
6-Hydroxy Nicorandil-d4 can be compared with other similar compounds such as:
Nicorandil: The parent compound, known for its dual mechanism of action.
6-Hydroxy Nicorandil: The non-labeled analog, used in similar research applications.
Other potassium channel activators: Compounds like Minoxidil and Diazoxide, which also activate potassium channels but differ in their additional pharmacological effects.
Propiedades
Fórmula molecular |
C8H9N3O5 |
|---|---|
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
[1,1,2,2-tetradeuterio-2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl] nitrate |
InChI |
InChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12)/i3D2,4D2 |
Clave InChI |
KPGQDUMCVZGWBO-KHORGVISSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O[N+](=O)[O-])NC(=O)C1=CNC(=O)C=C1 |
SMILES canónico |
C1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















